Ergovalinine

Intestinal absorption Caco-2 permeability In vitro toxicology

Ergovalinine (CAS 3263-56-7) is a naturally occurring ergopeptine alkaloid and the C8-(S)-epimer of ergovaline, necessitating authenticated reference standards for accurate analytical discrimination. Generic substitution risks critical experimental error. - Enables selective LC-MS/MS differentiation via characteristic m/z 320 fragment ion, essential for quantifying both epimers in feed, plasma, and tissue. - Mandatory for immunoassay calibration, as antibody cross-reactivity depends on the intact cyclol peptide moiety absent in simpler ergolines. - Indispensable for in vitro (Caco-2) and ex vivo (tissue bath) models of vasoconstriction and bioavailability relevant to fescue toxicosis. Supplied as >98% purity analytical standard; typical lead time 2-4 months via custom synthesis.

Molecular Formula C29H35N5O5
Molecular Weight 533.6 g/mol
CAS No. 3263-56-7
Cat. No. B15184027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgovalinine
CAS3263-56-7
Molecular FormulaC29H35N5O5
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
InChIInChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21+,22-,24-,28+,29-/m0/s1
InChIKeyBGHDUTQZGWOQIA-KPUJGURZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergovalinine: Analytical Specifications & Ergot Alkaloid Classification


Ergovalinine (CAS 3263-56-7) is a naturally occurring ergopeptine alkaloid, specifically the C8-(S)-epimer of ergovaline, sharing the molecular formula C29H35N5O5 and a molecular weight of 533.6 g/mol [1]. It is predominantly produced by the fungal endophyte Epichloë coenophiala in symbiosis with tall fescue (Schedonorus arundinaceus) and is typically found alongside ergovaline as the principal ergot alkaloids in endophyte-infected forage grasses [2]. As an ergopeptine, it features a complex tetracyclic ergoline ring system linked to a tricyclic peptide (cyclol) moiety, a structural feature that distinguishes it from simpler ergoline alkaloids like lysergic acid and ergonovine [3]. For procurement purposes, ergovalinine is primarily supplied as an analytical reference standard (typical purity >98%) for toxicology, veterinary pharmacology, and food/feed safety research, with commercial availability often limited to custom synthesis due to its specialized application scope .

Ergovalinine: Rationale Against Substitution


Generic substitution of ergovalinine with other ergot alkaloids, including its primary epimer ergovaline, is scientifically unsound and can introduce critical experimental error. The presence of the cyclol peptide moiety in ergovalinine is a structural prerequisite for its distinct receptor interactions and antibody cross-reactivity in immunoassays, a feature absent in simpler ergoline alkaloids like lysergic acid or ergonovine [1]. Furthermore, epimerization between ergovaline and ergovalinine can occur under certain analytical or physiological conditions, necessitating the use of authenticated reference standards of each individual isomer to accurately quantify both compounds in biological matrices [2]. The pharmacological and toxicological profiles of ergot alkaloids are highly compound-specific; for instance, ergopeptines like ergovaline/ergovalinine induce persistent vascular contraction, whereas ergoline alkaloids exhibit rapid, reversible responses, a functional divergence that directly impacts the interpretation of in vitro and in vivo studies [3]. Therefore, procurement of the specific, high-purity ergovalinine standard is essential for accurate method development, valid toxicokinetic modeling, and reliable assessment of this specific isomer's contribution to fescue toxicosis pathophysiology [4].

Ergovalinine: Comparative Performance Evidence


Caco-2 Permeability: Comparable Transport to Ergovaline

In a direct head-to-head comparison using Caco-2 cell monolayers as an in vitro model of human intestinal epithelium, the transport kinetics of ergovalinine were indistinguishable from those of its epimer ergovaline. A pre-equilibrated mixture of ergovaline and ergovalinine (60:40 ratio) was applied to the apical compartment at initial concentrations of 6 μM and 22 μM, and isomer movements were assessed by HPLC. Mathematical modeling revealed no significant difference in the rates of movement between the two isomers, with both readily crossing the cell barrier intact and at similar rates [1]. The mass transfer rate for the combined isomers was determined to be 7.5 ng·cm⁻²·min⁻¹ [1].

Intestinal absorption Caco-2 permeability In vitro toxicology Fescue toxicosis

Sustained Vascular Contraction: Ergopeptine Class Profile

As a member of the ergopeptine class, ergovalinine contributes to a contractile response profile that is quantitatively and qualitatively distinct from simpler ergoline alkaloids. While direct, isolated dose-response data for pure ergovalinine in vascular tissue baths are scarce in the primary literature, class-level evidence demonstrates that the ergopeptine alkaloids, including ergovaline, ergotamine, ergocristine, ergocryptine, and ergocornine, consistently exhibit a significantly slower time to reach maximum contraction and a sustained plateau phase with negligible relaxation over a 120-minute observation period [1]. In contrast, the ergoline alkaloids lysergic acid, lysergol, and ergonovine reached maximum tension significantly faster (P < 0.05) and began to relax immediately after the first buffer change, with lysergic acid showing the greatest percent relaxation (P < 0.05) [1].

Vascular pharmacology Vasoconstriction Bovine toxicology Myography

ESI-MS/MS Fragmentation: Diagnostic Ergopeptine Ion

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis reveals that ergovalinine, like ergovaline, generates a characteristic fragment ion at m/z 320, which is absent in simpler ergot alkaloids that lack the complete peptide ring system. This m/z 320 fragment arises from the cleavage of the ring E amide and ether functions while retaining the peptide ring system's methyl group [1]. In contrast, the water-soluble ergot alkaloid ergonovine, which lacks the complex cyclol peptide moiety, does not produce this diagnostic fragment [1]. This analytical fingerprint allows for the unambiguous differentiation and quantification of ergovalinine in complex biological samples and plant extracts using LC-MS/MS methods.

Mass spectrometry Analytical chemistry Metabolite identification Forensic toxicology

Immunoassay Cross-Reactivity: Intact Ergopeptine Recognition

A specific radioimmunoassay (RIA) developed for ergot peptide alkaloids demonstrates that the intact ergopeptine structure, which includes the complex cyclol peptide moiety found in ergovalinine, is a strict prerequisite for antibody cross-reactivity. The study showed that lysergic acid and peptide aminocyclol derivatives formed by metabolic cleavage of the C-8 amido bond of ergopeptines do not exhibit any cross-reactivity in the assay [1]. This finding establishes that the full, intact molecular architecture of ergovalinine is essential for its detection and quantification in immunoassay-based analytical workflows.

Immunoassay Radioimmunoassay Analytical method Cross-reactivity

Ergovalinine: Research Application Scenarios


LC-MS/MS Quantification of Ergot Epimers in Forage

Procurement of a high-purity ergovalinine reference standard is mandatory for the development and validation of selective LC-MS/MS methods designed to differentiate and accurately quantify both ergovaline and its epimer ergovalinine in complex samples such as tall fescue seed, hay, silage, or animal plasma and urine [5]. The distinct m/z 320 fragment ion observed in ESI-MS/MS fragmentation patterns is a key analytical marker for confirming the presence of the intact ergopeptine ring system, enabling specific detection even in the presence of isobaric interferences [5]. This application is essential for feed safety testing, veterinary diagnostics, and research into the toxicokinetics of fescue toxicosis.

In Vitro Modeling of Intestinal Absorption and Epimerization

Ergovalinine is an indispensable component for in vitro models of intestinal absorption, such as Caco-2 cell monolayer assays, designed to study the bioavailability of total ergot alkaloids from ingested feed [5]. Research has shown that ergovaline and ergovalinine exhibit indistinguishable transport kinetics, crossing intestinal epithelial cells intact at identical rates [5]. Furthermore, due to the known epimerization between ergovaline and ergovalinine in biological fluids like rumen fluid [3], the use of authentic standards of both isomers is required to accurately measure this dynamic interconversion. This is critical for understanding the net systemic exposure to vasoactive ergopeptines in ruminant livestock.

Pharmacological Study of Sustained Vasoconstriction

In isolated tissue bath experiments (e.g., using bovine lateral saphenous vein or ruminal artery), ergovalinine should be employed as a representative ergopeptine alkaloid to investigate the class-specific mechanism of sustained vasoconstriction that is central to fescue toxicosis [5]. As demonstrated by class-level evidence, ergopeptines induce a slow-to-develop, persistent contractile response that does not relax over a 120-minute observation period, a phenotype that is quantitatively distinct from the rapid and transient contractions induced by ergoline alkaloids like ergonovine and lysergic acid [5]. This specific, sustained contractile phenotype is considered the primary contributing factor to the vasoconstriction observed in animals with fescue toxicosis, making ergovalinine a far more relevant and predictive tool for studying this pathology than simpler ergot alkaloids [5].

Immunoassay Calibration for Ergot Alkaloid Screening

For laboratories employing immunoassays (e.g., ELISA or RIA) to screen for total ergot alkaloids in agricultural commodities, ergovalinine is an essential calibration standard. Immunoassay methods that are specific for ergopeptines rely on the intact cyclol peptide structure for antibody recognition; lysergic acid and its simple amides do not cross-react [5]. Therefore, calibrating an assay with ergovalinine ensures that the method accurately reflects the concentration of toxicologically relevant ergopeptines, rather than underestimating the total alkaloid load by responding only to simpler, less vasoactive ergoline derivatives.

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